

Technical Guide: Solubility Properties of 3-(2,4,5-Triethoxyphenoxy)propionic acid

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Compound of Interest

Compound Name:	3-(2,4,5-Triethoxyphenoxy)propionic acid
CAS No.:	1951442-04-8
Cat. No.:	B1410607

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Executive Summary

3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS: 1951442-04-8) is a specialized pharmaceutical intermediate characterized by a lipophilic triethoxy-substituted aromatic ring coupled with a polar propionic acid tail.^{[1][2]} Its solubility profile is dominated by the "push-pull" nature of its structure: the hydrophobic ethoxy-phenyl core versus the ionizable carboxylic acid moiety.

Understanding the solubility landscape of this compound is critical for:

- **Process Chemistry:** Selecting optimal solvents for crystallization and purification (removing unreacted phenols or acrylic precursors).
- **Formulation:** Overcoming intrinsic insolubility through salt formation or amorphous solid dispersions.
- **Bioavailability:** Predicting dissolution-limited absorption in early-stage drug development.

Physicochemical Identity & Structural Analysis

Before establishing solubility protocols, the fundamental physicochemical constants must be defined. These parameters dictate the compound's behavior in aqueous and organic

environments.

Parameter	Value / Characteristic	Relevance to Solubility
Chemical Name	3-(2,4,5-Triethoxyphenoxy)propionic acid	N/A
CAS Number	1951442-04-8	Identification Key
Molecular Formula		MW = 298.33 g/mol
Structural Class	Alkoxy-phenoxy-alkanoic acid	Amphiphilic character
pKa (Acidic)	4.5 – 4.8 (Predicted)	Solubility is pH-dependent (above pH 6)
LogP (Lipophilicity)	2.8 – 3.2 (Predicted)	Indicates poor intrinsic water solubility; high permeability
H-Bond Donors	1 (Carboxylic -OH)	Limited water interaction capability
H-Bond Acceptors	6 (3 Ethers, 1 Ether linker, 2 Carbonyl/OH)	Good solubility in polar aprotic solvents

Structural Insight

The molecule features three ethoxy groups at the 2, 4, and 5 positions.^{[2][3]} These alkyl chains significantly increase the lipophilicity compared to a simple phenoxypropionic acid.

Consequently, the intrinsic solubility (

) in water is expected to be extremely low (likely

), necessitating pH manipulation or co-solvents for processing.

Solubility Landscape

The solubility of **3-(2,4,5-Triethoxyphenoxy)propionic acid** is not a single static number but a dynamic function of solvent polarity, pH, and temperature.

Aqueous Solubility & pH Dependency

As a weak acid, the compound follows the Henderson-Hasselbalch relationship.

- pH < pKa (pH 1.2 - 4.0): The molecule exists primarily in its un-ionized (neutral) form. Solubility is minimal (), driven solely by the hydration of the ether oxygens and the carboxylic head.
- pH > pKa (pH 6.8 - 7.4): The carboxylic acid deprotonates to form the carboxylate anion (). Solvation energy increases drastically due to ion-dipole interactions with water, significantly enhancing solubility.

Practical Implication: For dissolution testing or liquid formulations, a buffer of pH 7.4 or higher is required to achieve detectable concentrations.

Organic Solvent Compatibility

The triethoxy-phenyl core makes the compound highly compatible with organic solvents, which is advantageous for synthesis and crystallization.

Solvent Class	Representative Solvents	Predicted Solubility	Application
Polar Aprotic	DMSO, DMF, DMAc	Very High (> 100 mg/mL)	Stock solutions, reaction media
Alcohols	Methanol, Ethanol, IPA	High	Recrystallization, granulation
Chlorinated	Dichloromethane, Chloroform	High	Extraction workup
Esters/Ketones	Ethyl Acetate, Acetone	Moderate to High	Crystallization anti-solvent
Alkanes	Hexane, Heptane	Low	Wash solvent (removes impurities)

Experimental Protocols for Solubility Profiling

To generate authoritative data for this compound, the following self-validating protocols should be employed.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

- Preparation: Weigh excess solid (~10 mg) of **3-(2,4,5-Triethoxyphenoxy)propionic acid** into a glass vial.
- Solvent Addition: Add 1.0 mL of the target medium (e.g., pH 1.2 HCl, pH 7.4 Phosphate Buffer, Water).
- Equilibration: Shake at 37°C (for biorelevance) or 25°C (for shelf stability) for 24–48 hours.
 - Check: Ensure solid is still present. If dissolved, add more solid.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).
- Quantification: Analyze the supernatant via HPLC-UV (Detection at).
- pH Verification: Measure the pH of the supernatant after equilibrium. The dissolved acid may have shifted the buffer pH.

Protocol B: Intrinsic Solubility & pKa Determination (Potentiometric Titration)

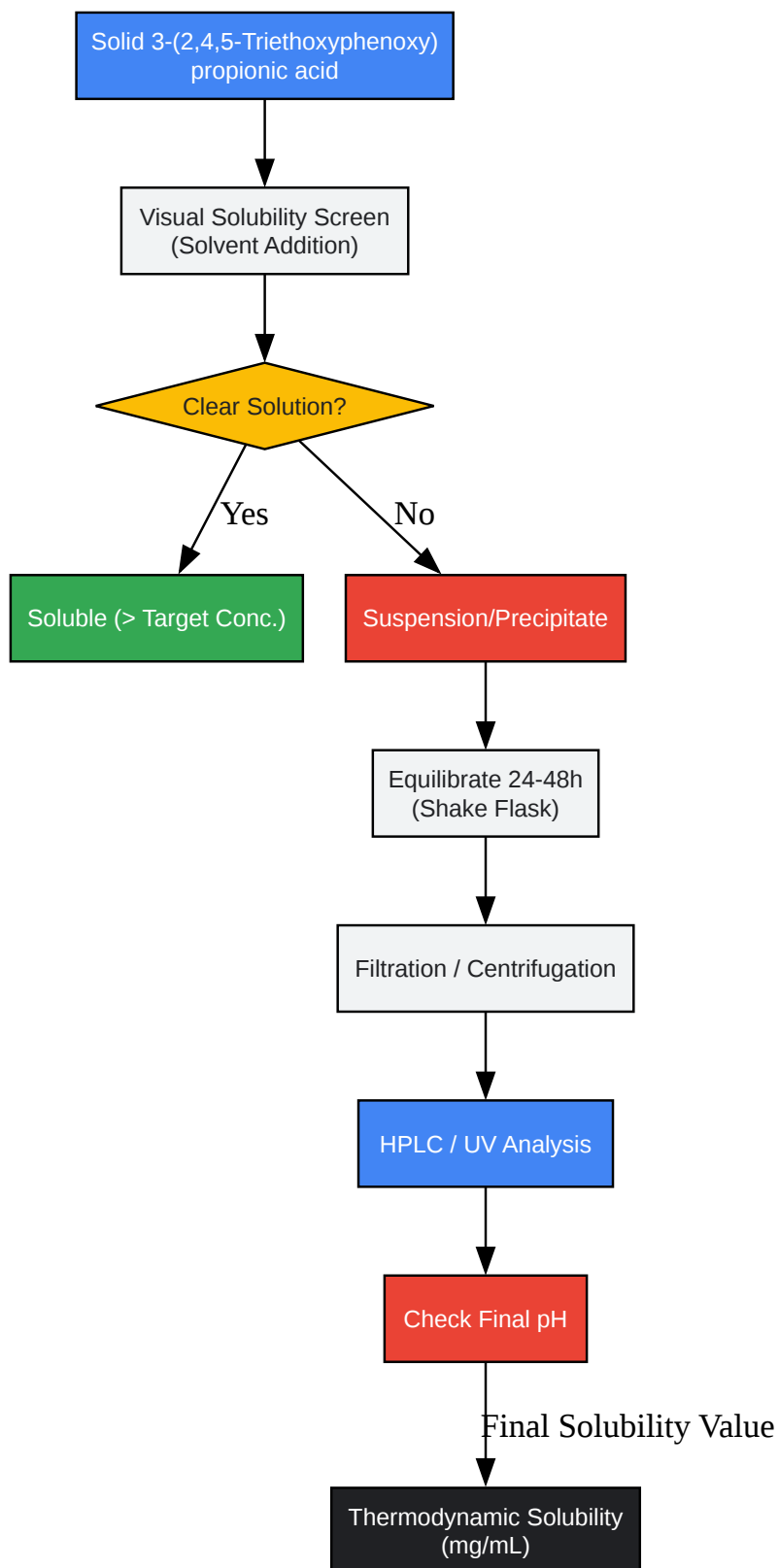
For precise physicochemical constants using systems like Sirius T3.

- Titration: Dissolve the compound in a co-solvent (e.g., Methanol/Water) to ensure initial solubility.

- Acidification: Titrate with 0.1 M HCl to fully protonate the species.
- Back-Titration: Titrate with 0.1 M KOH. Monitor the pH change.
- Calculation: The Yasuda-Shedlovsky extrapolation is used to determine the aqueous pKa and LogP from the titration curves in varying co-solvent ratios.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solubility screening, ensuring no false negatives due to kinetic metastability.



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Caption: Workflow for determining thermodynamic solubility, differentiating between kinetic dissolution and true equilibrium.

Mechanism of Dissolution

The dissolution process for this molecule is driven by the ionization of the propionic acid tail.

The diagram below details the equilibrium species.



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Caption: Dissolution mechanism showing the transition from solid lattice to neutral aqueous species and finally to the soluble ionized form.

Formulation & Purification Implications

Purification by pH-Swing Crystallization

Taking advantage of the pH-dependent solubility:

- **Dissolution:** Dissolve the crude solid in dilute NaOH (pH > 10). The compound forms a soluble sodium salt.
- **Filtration:** Filter the solution to remove non-acidic lipophilic impurities (e.g., unreacted triethoxyphenol ethers).
- **Precipitation:** Slowly add dilute HCl to lower the pH to ~2.0. The compound will precipitate as the free acid in high purity.

Formulation Strategy

For preclinical dosing, the low intrinsic solubility requires enabling formulations:

- **Co-solvents:** PEG 400 or Propylene Glycol (10-20%) can bridge the solubility gap.

- Salt Formation: Developing a Sodium or Calcium salt of the acid will significantly improve dissolution rates compared to the free acid.

References

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